molecular formula C19H18N6O5 B12932025 Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- CAS No. 86816-94-6

Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-

Cat. No.: B12932025
CAS No.: 86816-94-6
M. Wt: 410.4 g/mol
InChI Key: MPZRIUUPKGGUOW-UHFFFAOYSA-N
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Description

2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a nitro group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the nitrated quinazoline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Aminoquinazoline derivatives: Formed from the reduction of the nitro group.

    Dihydroquinazoline derivatives: Formed from the reduction of the quinazoline core.

    Substituted acetamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit or modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoquinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Nitroquinazoline derivatives: Compounds with nitro groups attached to the quinazoline core.

    Acetamide derivatives: Compounds with acetamide moieties but different core structures.

Uniqueness

2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, particularly focusing on its activity against various biological targets.

Structural Information

The compound has the following structural and molecular characteristics:

  • Molecular Formula : C19H19N5O3
  • SMILES : CC1=CC=C(C=C1)NC(=O)NC(=O)CNCN2C=NC3=CC=CC=C3C2=O
  • InChIKey : QKDAIZKRLNRNTK-UHFFFAOYSA-N

The structure comprises a quinazoline core, which is known for its diverse pharmacological properties. The presence of the 6-nitro group and the acetamide moiety contributes to its potential bioactivity.

Synthesis of the Compound

The synthesis of quinazoline derivatives, including this acetamide, often involves multi-step reactions starting from readily available precursors. The incorporation of various substituents on the quinazoline scaffold can significantly influence biological activity. For instance, modifications at the 2 and 4 positions of the quinazoline ring are commonly employed to enhance pharmacological effects such as analgesic and anti-inflammatory activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. Compounds similar to Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- have shown promising results in inhibiting cancer cell proliferation. For example, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The quinazoline scaffold has been identified as a privileged structure for developing such inhibitors. Studies indicate that compounds with modifications similar to those found in Acetamide exhibit potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmission .

CompoundIC50 (µM)Target Enzyme
Compound A0.52BuChE
Compound B0.23AChE
AcetamideTBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that related quinazoline derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting that modifications at specific positions can enhance efficacy against resistant strains .

Case Studies and Research Findings

  • Study on Cholinesterase Inhibition : A study focused on synthesizing various quinazoline derivatives reported that compounds with specific substitutions showed enhanced inhibitory effects on cholinesterases compared to standard drugs like donepezil .
  • Anticancer Evaluation : Another research effort evaluated a series of quinazoline-based compounds for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to increased potency, suggesting a structure-activity relationship that could be exploited for drug development .

Properties

CAS No.

86816-94-6

Molecular Formula

C19H18N6O5

Molecular Weight

410.4 g/mol

IUPAC Name

N-[(4-methylphenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide

InChI

InChI=1S/C19H18N6O5/c1-12-2-4-13(5-3-12)22-19(28)23-17(26)9-20-10-24-11-21-16-7-6-14(25(29)30)8-15(16)18(24)27/h2-8,11,20H,9-10H2,1H3,(H2,22,23,26,28)

InChI Key

MPZRIUUPKGGUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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